molecular formula C10H6O3 B13548061 3-Ethynyl-5-formylbenzoicacid

3-Ethynyl-5-formylbenzoicacid

Cat. No.: B13548061
M. Wt: 174.15 g/mol
InChI Key: AOZKIKXGOKBSTG-UHFFFAOYSA-N
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Description

3-Ethynyl-5-formylbenzoic acid: is an aromatic compound with the molecular formula C10H6O3. It is characterized by the presence of an ethynyl group (-C≡CH) and a formyl group (-CHO) attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-5-formylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction.

Industrial Production Methods

Industrial production of 3-ethynyl-5-formylbenzoic acid may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-formylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethynyl-5-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-ethynyl-5-formylbenzoic acid exerts its effects involves interactions with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-Ethynylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-Formylbenzoic acid: Lacks the ethynyl group, limiting its applications in organic synthesis.

    3-Ethynyl-4-formylbenzoic acid: Positional isomer with different reactivity and properties.

Biological Activity

3-Ethynyl-5-formylbenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Ethynyl-5-formylbenzoic acid features both ethynyl and formyl functional groups attached to a benzoic acid core. This dual functionality enhances its reactivity and potential interactions with various biological targets.

The biological activity of 3-ethynyl-5-formylbenzoic acid is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the formyl group allows for potential hydrogen bonding with biomolecules, while the ethynyl group may facilitate hydrophobic interactions. These interactions can influence various biochemical pathways, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways critical for cancer cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in biological systems.

Antitumor Potential

Research indicates that 3-ethynyl-5-formylbenzoic acid may possess antitumor properties. A study demonstrated that derivatives of this compound could enhance the sensitivity of tumor cells to chemotherapeutic agents and radiotherapy, indicating a potential role in cancer treatment strategies .

Antioxidant Activity

The compound has been evaluated for its antioxidant capacity using the DPPH radical scavenging assay. Results showed that it exhibits significant radical scavenging activity, comparable to known antioxidants such as vitamin E .

Case Studies and Research Findings

  • Antitumor Study : A study published in Molecules highlighted the compound's ability to inhibit tumor cell growth in vitro. The findings suggested that the compound could enhance the efficacy of existing cancer therapies by sensitizing cells to treatment .
  • Antioxidant Evaluation : In another investigation, various synthesized compounds including 3-ethynyl-5-formylbenzoic acid were tested for their antioxidant properties. The results indicated that this compound had a low EC50 value, demonstrating strong radical scavenging activity .
  • Mechanistic Insights : Research into the mechanism of action revealed that 3-ethynyl-5-formylbenzoic acid interacts with cellular pathways involved in apoptosis and cell cycle regulation, potentially leading to increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameAntitumor ActivityAntioxidant ActivityUnique Features
3-Ethynyl-5-formylbenzoic acidYesYesDual functionality (ethynyl and formyl groups)
3-Ethynylbenzoic acidModerateModerateLacks formyl group; less reactive
5-Formylbenzoic acidLowLowSimpler structure; fewer potential interactions

Properties

Molecular Formula

C10H6O3

Molecular Weight

174.15 g/mol

IUPAC Name

3-ethynyl-5-formylbenzoic acid

InChI

InChI=1S/C10H6O3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h1,3-6H,(H,12,13)

InChI Key

AOZKIKXGOKBSTG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)C=O)C(=O)O

Origin of Product

United States

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